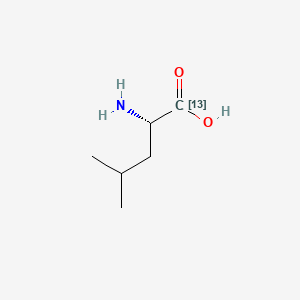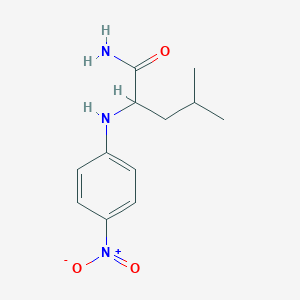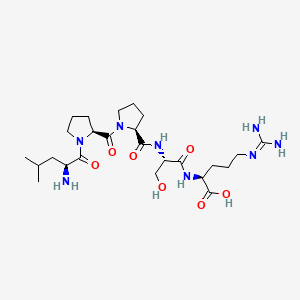![molecular formula C15H12N2O5S B1674982 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-91-7](/img/structure/B1674982.png)
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” appears to be a complex organic molecule. It contains several functional groups and rings, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a thieno[3,2-d]pyrimidine ring, and a dione group. These groups could potentially give the compound interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound, based on its name, appears to be quite complex. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocyclic compound, and a thieno[3,2-d]pyrimidine ring, which is a sulfur and nitrogen-containing heterocycle. The compound also contains a dione group, which could potentially participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The dione group could potentially undergo redox reactions, the heterocyclic rings might participate in electrophilic substitution reactions, and the hydroxy group could potentially be involved in elimination or substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the dione and hydroxy groups could potentially make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the types of intermolecular forces it can form.Scientific Research Applications
-
Crystallography
- The compound “(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide, C 16 H 15 N 3 O 2 S” has been studied in the field of crystallography . The crystal structure of this compound was determined and published .
- The methods used in this study likely involved X-ray diffraction techniques, which are commonly used in crystallography to determine the atomic and molecular structure of a crystal .
- The results of this study include the determination of the crystal structure of the compound, including its atomic coordinates and thermal parameters .
-
Organic Chemistry
- A compound with a similar structure, “(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (C17H13ClO3)”, has been synthesized and studied in the field of organic chemistry .
- The synthesis of this compound likely involved organic reactions such as condensation or substitution reactions .
- The results of this study include the successful synthesis of the compound and its spectroscopic analysis .
-
Pharmacology
- Compounds with similar structures have been tested for in vitro inhibition of PARP1 enzyme activity .
- The methods used in this study likely involved biochemical assays to test the inhibitory activity of the compounds .
- The results of this study include the determination of the inhibitory activity of the compounds against the PARP1 enzyme .
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide accurate information about its potential hazards. As with any chemical, it should be handled with care, using appropriate personal protective equipment, and its disposal should be carried out in accordance with local regulations and guidelines.
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology, among others.
Please note that this analysis is based on the compound’s name and does not include specific experimental data. For a more accurate and detailed analysis, please refer to specific literature sources or consult with a professional chemist.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGCMQXTPTJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



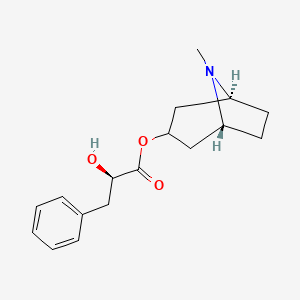


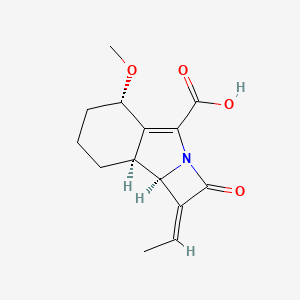
![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)

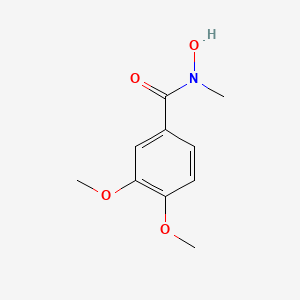
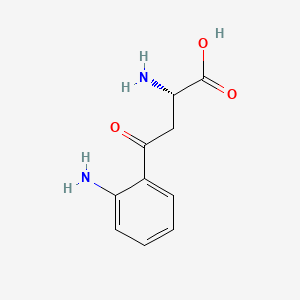


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)
